1-Tosyl-2-(4-chlorophenyl)pyrrolidine
Description
1-Tosyl-2-(4-chlorophenyl)pyrrolidine is a pyrrolidine derivative featuring a 4-chlorophenyl group at the 2-position and a tosyl (p-toluenesulfonyl) group at the 1-position. This compound belongs to a class of nitrogen-containing heterocycles with significant interest in medicinal chemistry, particularly in the development of inhibitors targeting protein-protein interactions, such as the p53–MDM2/X pathway . The tosyl group enhances metabolic stability and modulates solubility, while the chlorophenyl moiety contributes to hydrophobic interactions in biological systems.
Properties
Molecular Formula |
C17H18ClNO2S |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C17H18ClNO2S/c1-13-4-10-16(11-5-13)22(20,21)19-12-2-3-17(19)14-6-8-15(18)9-7-14/h4-11,17H,2-3,12H2,1H3 |
InChI Key |
VYBSPEXXBNSDGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The tosyl group in this compound increases molecular weight compared to simpler derivatives like N-(4-chlorophenyl)pyrrolidine-1-carboxamide (240.69 vs. 335.84 g/mol) .
- Pyrrobutamine exhibits higher solubility (8.7 × 10⁻⁴ M) due to its extended alkyl chain, whereas the tosyl derivative’s solubility is likely lower owing to increased hydrophobicity .
- The thiophene-carbonyl analog () has a predicted acidic pKa of -1.34, suggesting enhanced stability under physiological conditions compared to neutral tosyl derivatives .
Key Observations :
- The 4-chlorophenyl group is critical for occupying the Trp23 pocket in MDM2 inhibitors, as seen in Roche’s Compound 26 (IC₅₀ = 196 nM) .
- Substituent positioning significantly impacts potency: Compound 27, with a neopentyl group in the Phe19 pocket, shows 2.6-fold higher activity (IC₅₀ = 74 nM) than Compound 26 .
- This compound’s tosyl group may mimic the sulfonamide interactions observed in other inhibitors, though specific activity data remain unreported .
Preparation Methods
Q & A
Basic: What are the key steps and optimal conditions for synthesizing 1-Tosyl-2-(4-chlorophenyl)pyrrolidine with high purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation and protection/deprotection strategies. For example, analogous compounds are synthesized using polar solvents like dichloromethane under basic conditions (e.g., NaOH) to facilitate nucleophilic substitution or coupling reactions . Purification steps, such as column chromatography or recrystallization, are critical to achieve >99% purity. Solvent selection (e.g., DMF, THF) can influence reaction efficiency, as polar aprotic solvents enhance nucleophilicity and stabilize intermediates . Post-reaction workup, including sequential washes with water and brine, ensures removal of unreacted reagents .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
Adhere to hazard codes H300-H313 (toxic if swallowed, in contact with skin, or inhaled) and safety measures P101-P285 (e.g., use in ventilated hoods, wear PPE, avoid dust formation) . Follow institutional Chemical Hygiene Plans, including 100% compliance with safety exams before handling hazardous materials . For spills, use inert absorbents and avoid direct contact; store in sealed containers under inert atmospheres .
Basic: Which analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- HPLC : Confirm purity (>98%) using reverse-phase methods with acetonitrile/water gradients, as demonstrated for structurally similar heterocycles .
- IR Spectroscopy : Identify functional groups (e.g., sulfonamide C=O stretch at ~1700 cm⁻¹, aromatic C-Cl vibrations) via comparison to NIST reference spectra .
- NMR : Assign pyrrolidine proton environments (e.g., downfield shifts for tosyl groups) and confirm regiochemistry of the chlorophenyl substituent .
Advanced: How can computational methods optimize the synthesis and reactivity of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection and catalyst design. For instance, ICReDD’s workflow integrates reaction path searches and machine learning to identify optimal conditions (e.g., temperature, solvent polarity) with fewer experimental trials . Computational docking studies may also predict biological activity, aiding in functionalization strategies for drug discovery .
Advanced: How can Design of Experiments (DoE) resolve contradictions in reaction yield data for derivatives of this compound?
Methodological Answer:
Apply factorial designs to isolate variables (e.g., temperature, stoichiometry, catalyst loading). For example, a central composite design can model non-linear relationships between reaction parameters and yield, addressing outliers caused by competing pathways . Statistical tools (e.g., ANOVA) identify significant factors, while response surface methodology optimizes conditions for scale-up .
Advanced: What mechanistic insights explain substituent effects on the reactivity of the pyrrolidine ring?
Methodological Answer:
Electron-withdrawing groups (e.g., tosyl) reduce pyrrolidine ring basicity, altering nucleophilic reactivity. Kinetic studies (e.g., Hammett plots) for analogous compounds show that para-substituted aryl groups influence ring strain and transition-state stabilization . Isotopic labeling (e.g., deuterated solvents) can track proton transfer steps in ring-opening or functionalization reactions .
Advanced: How does the chlorophenyl moiety influence the compound’s potential in medicinal chemistry?
Methodological Answer:
The 4-chlorophenyl group enhances lipophilicity and target binding (e.g., kinase inhibition) by participating in hydrophobic interactions. Comparative studies with fluorophenyl or methylphenyl analogs reveal that chlorine’s electronegativity modulates electronic effects, improving metabolic stability in lead optimization . In vitro assays (e.g., cytotoxicity, enzyme inhibition) validate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
